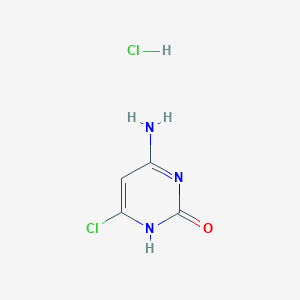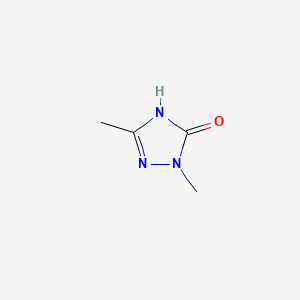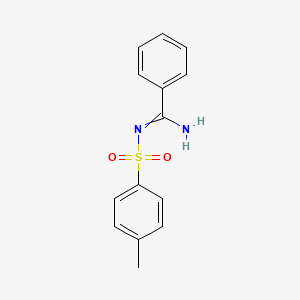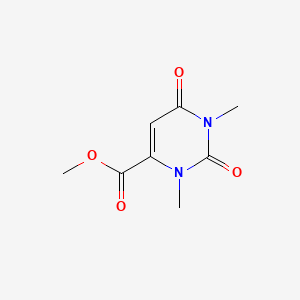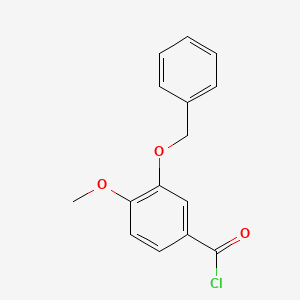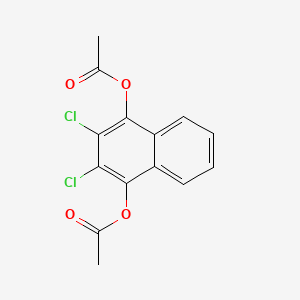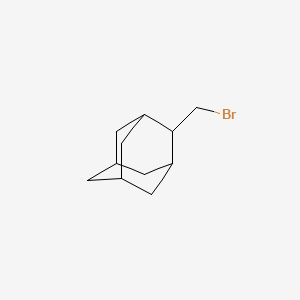
2-(Bromomethyl)adamantane
Descripción general
Descripción
2-(Bromomethyl)adamantane is a derivative of adamantane, a type of diamondoid. Diamondoids are intriguing carbon-based nanomaterials with interesting chemical, mechanical, and opto-electronic properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)adamantane is C11H17Br . The structure of adamantane derivatives can be investigated using quantum-chemical calculations .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . After excitation with near-infrared–ultraviolet photons, the adamantane cation undergoes an ultrafast internal conversion to the ground (doublet) state, which can be followed by a fast fragmentation, predominantly H loss .Physical And Chemical Properties Analysis
The average mass of 2-(Bromomethyl)adamantane is 229.157 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 320.1±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Aplicaciones Científicas De Investigación
1. Chemical Reactions and Structural Transformations
2-(Bromomethyl)adamantane and similar dihaloadamantanes have been studied for their unique chemical reactions and potential transformations. Research by Mlinarić-Majerski et al. (2004) explored the ring-closing reactions of dihaloadamantanes, including 2-bromo-1-(bromomethyl)adamantane, highlighting their reactivity and potential in producing novel chemical structures (Mlinarić-Majerski et al., 2004).
2. Role in Medicinal Chemistry
The adamantane structure, including derivatives like 2-(Bromomethyl)adamantane, plays a significant role in medicinal chemistry. Lamoureux and Artavia (2010) reviewed the impact of adamantane derivatives in drug design, emphasizing their contributions to pharmacophore development and drug properties (Lamoureux & Artavia, 2010).
3. Adamantane Derivatives in Clinical Practice
Spilovska et al. (2016) provided a comprehensive overview of adamantane derivatives in clinical practice, discussing their wide range of applications from antiviral to antidiabetic treatments. This research underscores the importance of adamantane structures, like 2-(Bromomethyl)adamantane, in pharmaceutical development (Spilovska et al., 2016).
4. Polymorphism and Physical Properties
Research on the polymorphism of adamantane derivatives, including 2-(Bromomethyl)adamantane, has been conducted to understand their physical properties and applications. Négrier et al. (2014) studied the polymorphism of 2-X-adamantane derivatives through X-ray powder diffraction and calorimetry, providing insights into their structural behaviors and potential applications (Négrier et al., 2014).
5. Applications in Drug Delivery Systems
The adamantane moiety, as seen in 2-(Bromomomethyl)adamantane, is widely applied in the design and synthesis of new drug delivery systems. Štimac et al. (2017) focused on liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives, demonstrating their potential in targeted drug delivery and surface recognition (Štimac et al., 2017).
6. Synthesis and Characterization of Derivatives
The synthesis and characterization of adamantane derivatives, including 2-(Bromomethyl)adamantane, are crucial for understanding their properties and applications. Wei et al. (2019) synthesized and characterized a new adamantane-based compound, providing a significant contribution to the existing materials based on adamantane structures (Wei et al., 2019).
7. Potential in Surface Chemistry
Adamantane derivatives, such as 2-(Bromomethyl)adamantane, have been studied for their potential applications in surface chemistry. Rosenberg et al. (1994) explored the use of adamantane in surface photochemical reactions, highlighting its utility in inducing chemical changes on surfaces (Rosenberg et al., 1994).
Safety And Hazards
Direcciones Futuras
Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propiedades
IUPAC Name |
2-(bromomethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQAXRZNMVVHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270653 | |
| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)adamantane | |
CAS RN |
42067-69-6 | |
| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42067-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



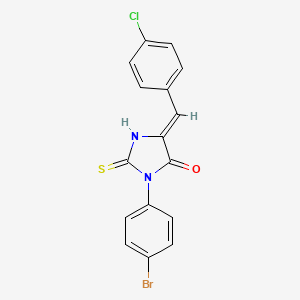
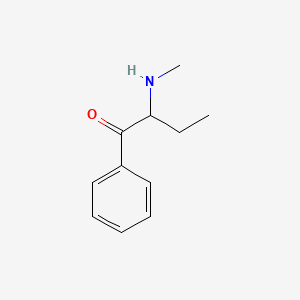
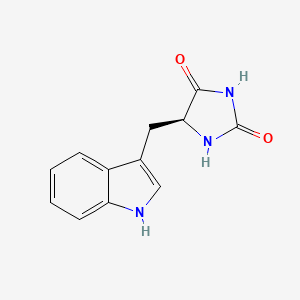
![6-Chlorobenzo[a]phenazin-5(7H)-one](/img/structure/B1655704.png)
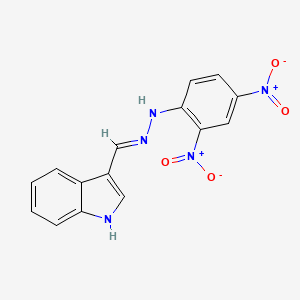
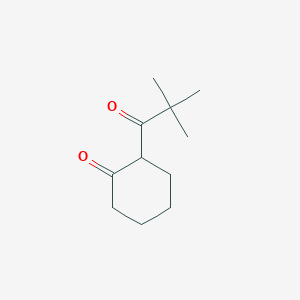
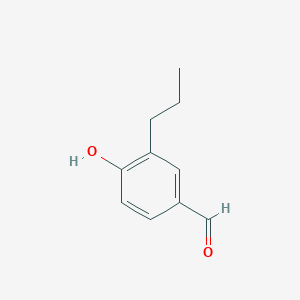
![6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1655711.png)
